4-Phenylpyrazolidine-3-carbonitrile
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Overview
Description
4-Phenylpyrazolidine-3-carbonitrile is a heterocyclic compound that features a pyrazolidine ring with a phenyl group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrazolidine-3-carbonitrile typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with yields of 98-99%.
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent condensation reactions (MCRs) and the use of various catalysts to enhance yield and efficiency . These methods are designed to be scalable and environmentally friendly, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrazolidine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide in alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
4-Phenylpyrazolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 4-Phenylpyrazolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The nitrile group in the compound is crucial for its binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
3,5-Pyrazolidinedione: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
1,2-Diphenyl-3,5-pyrazolidinedione: Exhibits similar pharmacological activities but differs in its structural configuration.
Uniqueness: 4-Phenylpyrazolidine-3-carbonitrile is unique due to its specific structural features, such as the presence of both a phenyl group and a nitrile group on the pyrazolidine ring
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-phenylpyrazolidine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2 |
InChI Key |
AANSAKGKDXDNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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